molecular formula C11H12ClNS B1342221 1-(2-Thien-2-ylphenyl)methanamine hydrochloride CAS No. 863991-95-1

1-(2-Thien-2-ylphenyl)methanamine hydrochloride

Cat. No. B1342221
M. Wt: 225.74 g/mol
InChI Key: XLJIHGHEJAGJJC-UHFFFAOYSA-N
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Description

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a compound that is likely to be of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiophene-containing compounds and their reactivity, which can be extrapolated to understand the properties and reactivity of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with various reagents. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system consisting of H2O2 and TFA . This suggests that similar oxidative systems could potentially be used to synthesize 1-(2-Thien-2-ylphenyl)methanamine hydrochloride from related thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The thiophene ring can influence the electronic properties of the molecule and its reactivity with nucleophiles. The presence of substituents on the thiophene ring, as well as on the phenyl ring, can further modify the compound's reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of thiophene derivatives towards nucleophiles has been studied. For instance, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under basic conditions, leading to dihydro-substituted products, or in acidic media, leading to rearomatized products . This indicates that 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could also undergo nucleophilic addition reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's stability and electronic properties. The substituents attached to the thiophene and phenyl rings can affect the compound's solubility, melting point, and reactivity. For example, the introduction of urea and thiourea groups into (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine resulted in compounds with significant antibacterial and antifungal activities . This suggests that functionalization of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could lead to derivatives with distinct biological activities and physical properties.

Scientific Research Applications

Scaffold for Drug Discovery

The compound Hexahydro-2H-thieno[2,3-c]pyrrole, related to 1-(2-Thien-2-ylphenyl)methanamine hydrochloride, is highlighted as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives from this bicyclic scaffold were developed to demonstrate the potential for generating libraries of 3D-shaped molecules, indicating its utility in drug discovery efforts Yarmolchuk et al., 2011.

Development of Biased Agonists

Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which may share structural similarities with 1-(2-Thien-2-ylphenyl)methanamine hydrochloride, aimed at developing "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promise as antidepressant drug candidates due to their ERK1/2 phosphorylation-preferring properties and robust antidepressant-like activity, highlighting a targeted approach to drug development Sniecikowska et al., 2019.

Advanced Materials Research

A novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized for potential use in material sciences. Its structure was confirmed through 1H NMR and X-ray diffraction studies, suggesting applications beyond pharmaceuticals into materials engineering and design Zhai Zhi-we, 2014.

Improvement in Synthesis Methods

Research focused on improving the industrial synthesis of sertraline hydrochloride, where (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride serves as a potent antidepressant. A novel synthesis route was developed, demonstrating the importance of efficient production methods for pharmaceuticals and potentially involving derivatives of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride Vukics et al., 2002.

properties

IUPAC Name

(2-thiophen-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJIHGHEJAGJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594485
Record name 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thien-2-ylphenyl)methanamine hydrochloride

CAS RN

863991-95-1
Record name 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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